ZL006
説明
ZL006は、神経保護の分野、特にその潜在的な治療効果で知られている低分子化合物です。 これは、様々な神経学的状態に重要な役割を果たす、神経型一酸化窒素合成酵素とシナプス後密度タンパク質-95の相互作用の阻害剤です .
準備方法
合成経路と反応条件
ZL006は、3,5-ジクロロサリチルアルデヒドと4-アミノサリチル酸の縮合反応、続いて水素化ホウ素ナトリウムによる還元によって合成されます . 反応条件には一般的に以下が含まれます。
縮合反応: エタノールまたはメタノールなどの有機溶媒中で、室温で行われます。
還元: 水素化ホウ素ナトリウムが還元剤として使用され、反応は分解を防ぐために低温で行われます。
工業生産方法
This compoundの工業生産には、より大きな反応器を使用し、合成経路を拡大し、収率と純度を高くするために反応条件を最適化することが含まれます。 This compoundの溶解性とバイオアベイラビリティを改善するために、ホットメルト押出などの技術が検討されています .
化学反応の分析
反応の種類
ZL006は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で酸化され、対応するキノンを生成することができます。
還元: 水素化ホウ素ナトリウムなどの試薬を使用して還元反応を実行できます。
置換: 化合物のハロゲン原子は、適切な条件下で他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムが頻繁に使用されます。
置換: ハロゲン化アルキルまたはハロゲン化アリールなどの試薬を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成され、置換反応によって様々な官能基が分子に導入される可能性があります。
科学研究への応用
科学的研究の応用
Neuroprotection: It has shown promise in protecting neurons from damage in conditions such as ischemic stroke and neurodegenerative diseases.
Cancer Pain Management: ZL006-05, a derivative of this compound, has been investigated for its ability to alleviate cancer pain and chemotherapy-induced neuropathic pain.
Antistroke Agent: This compound-05 has also been evaluated for its fast-onset antidepressant and anxiolytic effects in stroke models.
作用機序
ZL006は、神経型一酸化窒素合成酵素とシナプス後密度タンパク質-95の相互作用を阻害することで効果を発揮します。 この阻害は、神経毒性と神経細胞の損傷に関与する一酸化窒素の産生を減少させます . この化合物は、γ-アミノ酪酸A型受容体の効果を増強し、神経保護作用と鎮痛作用に寄与します .
類似の化合物との比較
類似の化合物
IC87201: 神経型一酸化窒素合成酵素とシナプス後密度タンパク質-95の相互作用の別の阻害剤.
Tat-NR2B9c: 同じ相互作用を阻害するペプチドですが、薬物動態特性が異なります.
This compoundの独自性
This compoundは、神経型一酸化窒素合成酵素とシナプス後密度タンパク質-95の相互作用を他のタンパク質-タンパク質相互作用に影響を与えることなく阻害するために、特定の設計でユニークです。 この特異性は、潜在的な副作用を減らし、治療の可能性を高めます .
類似化合物との比較
Similar Compounds
Tat-NR2B9c: A peptide that disrupts the same interaction but has different pharmacokinetic properties.
Uniqueness of ZL006
This compound is unique due to its specific design to disrupt the interaction between neuronal nitric oxide synthase and postsynaptic density protein-95 without affecting other protein-protein interactions. This specificity reduces potential side effects and enhances its therapeutic potential .
生物活性
ZL006, chemically known as 4-(3,5-dichloro-2-hydroxy-benzylamino)-2-hydroxybenzoic acid, is a small molecule primarily recognized for its role as an inhibitor of the PSD95/nNOS interaction. This compound has garnered attention for its potential therapeutic applications in neurological disorders, including depression and aggression-related behaviors. The following sections detail the biological activity of this compound, supported by experimental findings and case studies.
This compound acts by selectively targeting the PSD95/nNOS complex, which is involved in the regulation of nitric oxide (NO) synthesis in neurons. By inhibiting this interaction, this compound reduces NO production without affecting N-methyl-D-aspartate receptor (NMDAR) activity directly, thus minimizing side effects associated with global inhibition of these pathways. The compound has demonstrated an IC50 value in the nanomolar range, indicating its potency in inhibiting nNOS activity .
1. Aggressive Behavior Mitigation
A study conducted on mice subjected to social isolation (SI) demonstrated that this compound significantly reduced aggressive behaviors. The administration of this compound via intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) routes resulted in decreased attack counts, shorter attack durations, and longer latencies to attack compared to control groups. Notably, these effects persisted for up to 72 hours post-administration without impacting locomotor activity .
Table 1: Effects of this compound on Aggressive Behavior in Mice
Treatment | Attack Count | Attack Duration (s) | Attack Latency (s) |
---|---|---|---|
Vehicle | High | Long | Short |
Low-dose this compound | Moderate | Moderate | Moderate |
High-dose this compound | Low | Short | Long |
2. Antidepressant and Anxiolytic Properties
This compound has also been evaluated for its antidepressant-like effects in various animal models. In a recent study, this compound-05, a derivative of this compound, exhibited rapid onset of antidepressant and anxiolytic effects within one hour of administration. This compound showed efficacy in reducing ischemic injury during stroke and improving long-term functional outcomes .
Table 2: Summary of Antidepressant Effects of this compound-05
Model | Effect Observed | Onset Time |
---|---|---|
Normal Mice | Antidepressant | 1 hour |
Chronic Mild Stress Mice | Anxiolytic | 1 hour |
Stroke Model | Reduced ischemic injury | Within 12 hours post-stroke |
Study on Depression Models
In a controlled study involving Flinders Sensitive Line (FSL) and Wistar Kyoto rats—both established models for depression—this compound was administered at varying doses. The findings suggested that doses around 10 mg/kg elicited significant antidepressant-like responses without affecting locomotion or causing adverse effects .
Study on Stroke Recovery
Another preclinical evaluation highlighted the neuroprotective properties of this compound-05 during acute ischemic events. The treatment significantly reduced infarct volumes and improved neurological outcomes when administered within a critical window post-stroke .
Future Directions
Research into this compound continues to explore its pharmacokinetics, optimal dosing strategies, and broader therapeutic applications beyond aggression and depression. Ongoing studies aim to translate these findings into clinical settings to evaluate efficacy and safety profiles in human subjects.
特性
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSQSXRFVKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-02-7 | |
Record name | 1181226-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ZL006 exert its antidepressant-like effects in the brain?
A1: this compound acts by inhibiting the interaction between PSD-95 (Postsynaptic density protein 95) and neuronal nitric oxide synthase (nNOS) within the NMDA receptor signaling pathway []. This inhibition appears to modulate neuronal activity in specific brain regions associated with stress and depression. Studies in Wistar Kyoto rats, a strain known for exhibiting depression-like behaviors, demonstrated that this compound administration, like the nNOS inhibitor TRIM, reduced immobility time in the forced swimming test, a common measure of antidepressant efficacy []. Furthermore, both this compound and TRIM increased neuronal activation (as measured by c-FOS expression) in the lateral septum, periaqueductal gray, and paraventricular nucleus of the hypothalamus following the forced swim test []. Conversely, both compounds reduced forced swim-induced neuronal activation in the dorsal dentate gyrus and ventral CA1 regions of the hippocampus []. These findings suggest that this compound's antidepressant-like effects may stem from its ability to fine-tune neuronal activity within a network of brain regions involved in stress response and emotional regulation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。